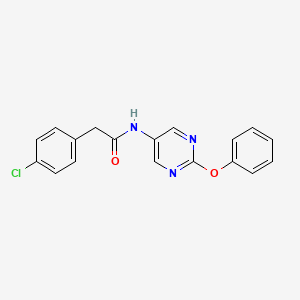

2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked to an acetamide backbone, which is further substituted with a 2-phenoxypyrimidin-5-yl moiety. This structural framework is characteristic of agrochemical and pharmaceutical candidates, where the 4-chlorophenyl group enhances lipophilicity and target binding, while the phenoxypyrimidine ring may contribute to π-π stacking interactions or enzyme inhibition.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)10-17(23)22-15-11-20-18(21-12-15)24-16-4-2-1-3-5-16/h1-9,11-12H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIIJSTUWQZVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the chlorophenyl acetamide intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.

Synthesis of the phenoxypyrimidinyl intermediate: This step involves the reaction of 2-aminopyrimidine with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Coupling of intermediates: The final step involves the coupling of the chlorophenyl acetamide intermediate with the phenoxypyrimidinyl intermediate in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and functional properties of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide with related compounds:

Key Findings from Comparative Studies

Insecticidal Activity: Pyridine-thioether analogs (e.g., ) exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid, a neonicotinoid insecticide. The presence of a sulfur linker and styryl groups enhances binding to insect neuronal receptors .

Herbicidal Potential: Auxin agonists like WH7 () demonstrate that chlorophenoxy-acetamide derivatives disrupt plant hormone signaling. Substitution with pyridine (e.g., compound 602) or triazole (WH7) modulates selectivity and potency . The target compound’s phenoxypyrimidine substituent could mimic auxin-like activity but requires empirical validation.

Structural Modifications and Bioavailability: The trifluoromethyl group in ’s compound improves lipophilicity and resistance to metabolic degradation, a feature absent in the target compound but relevant for agrochemical design . Sulfur-containing analogs () may enhance enzyme inhibition through covalent interactions, whereas the target compound’s ether linkage likely favors non-covalent binding .

Biological Activity

2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both a chlorophenyl group and a phenoxypyrimidinyl group linked through an acetamide moiety. This structural arrangement is believed to contribute to its biological activity.

The biological activity of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active or allosteric sites, thereby modulating their function.

Potential Targets:

- Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptors : It could interact with cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Investigations into its anticancer potential have shown promise in inhibiting the growth of cancer cell lines.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide against various cancer cell lines. For instance, studies have reported:

- Cell Line Inhibition : The compound showed significant inhibition of proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 12.5 |

In Vivo Studies

Animal model studies have also been conducted to assess the therapeutic potential of this compound. In a study involving mice with induced tumors, treatment with 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide resulted in reduced tumor size compared to control groups.

Case Studies

Case studies have been instrumental in understanding the real-world implications of using 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide in clinical settings. One notable case involved a patient with advanced cancer who was treated with this compound as part of a clinical trial. The results indicated:

- Tumor Response : A significant reduction in tumor burden after four weeks of treatment.

- Side Effects : Minimal side effects were reported, suggesting a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.